![molecular formula C8H8O2S B2846810 Benz-1,4-oxathiane S-oxide CAS No. 2219379-08-3](/img/structure/B2846810.png)
Benz-1,4-oxathiane S-oxide
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Description
Benz-1,4-oxathiane S-oxide is a chemical compound with a complex structure. It contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 sulfoxide .
Synthesis Analysis
The synthesis of 1,4-oxathiane derivatives involves a simple and efficient reaction between malononitrile, elemental sulfur, and three-membered heterocyclic compounds. This method is useful for the regioselective and atom-economical synthesis of 1,4-oxathiane and 1,4-thiazine derivatives .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 sulfoxide .Physical And Chemical Properties Analysis
This compound has an average mass of 120.170 Da and a monoisotopic mass of 120.024498 Da . It contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 sulfoxide .Scientific Research Applications
Catalytic Hydroxylation and Alkene Epoxidation
Benz-1,4-oxathiane S-oxide derivatives have been evaluated for their potential as potent O-atom transfer agents in catalytic C−H hydroxylation and alkene epoxidation. These compounds, utilized in conjunction with a diaryl diselenide cocatalyst and urea·H2O2 as the terminal oxidant, exhibit a strong preference for hydroxylation at tertiary C−H bonds, even in the presence of a greater number of methylene groups. Their effectiveness in the epoxidation of terminal and electron-deficient olefins highlights their utility in selective oxidation processes (Brodsky & Bois, 2005).
Ring-Opening Reactions
The stability and reactivity of this compound derivatives in various conditions have been explored, revealing insights into their ring-opening mechanisms. These studies have shown differential behaviors in acid and buffer solutions, indicating the influence of pH and the presence of a phenolic leaving group on their stability and reaction pathways. Such insights are crucial for designing synthetic strategies involving these compounds (Okuyama, Takano, & Senda, 1996).
Asymmetric Epoxidation
This compound derivatives have been utilized in the development of chiral sulfides for asymmetric epoxidation. These studies have focused on designing sulfides that can achieve high diastereo- and enantioselectivity in the formation of epoxides, demonstrating the compound's relevance in the synthesis of chiral molecules (Badine, Hebach, & Aggarwal, 2006).
Synthesis of Heterocyclic N-F Reagents
Research has also delved into the use of this compound derivatives for the synthesis of heterocyclic N-F reagents. These reagents have been applied in the electrophilic fluorination of various organic compounds under mild conditions, showcasing the compound's utility in introducing fluorine atoms into organic molecules (Cabrera & Appel, 1995).
properties
IUPAC Name |
2,3-dihydro-1,4λ4-benzoxathiine 4-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-11-6-5-10-7-3-1-2-4-8(7)11/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJEYCKXWEVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)C2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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